

An In-depth Technical Guide to (2-methoxyphenyl)(4-methoxyphenyl)methanone

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Compound of Interest

Compound Name: 2,4'-Dimethoxybenzophenone

Cat. No.: B1296146

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IUPAC Name: (2-methoxyphenyl)(4-methoxyphenyl)methanone

This technical guide provides a comprehensive overview of (2-methoxyphenyl)(4-methoxyphenyl)methanone, also known as **2,4'-Dimethoxybenzophenone**. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and potential applications.

Chemical and Physical Data

A summary of the key chemical and physical properties of (2-methoxyphenyl)(4-methoxyphenyl)methanone is presented below. This data is essential for its handling, characterization, and application in various experimental settings.

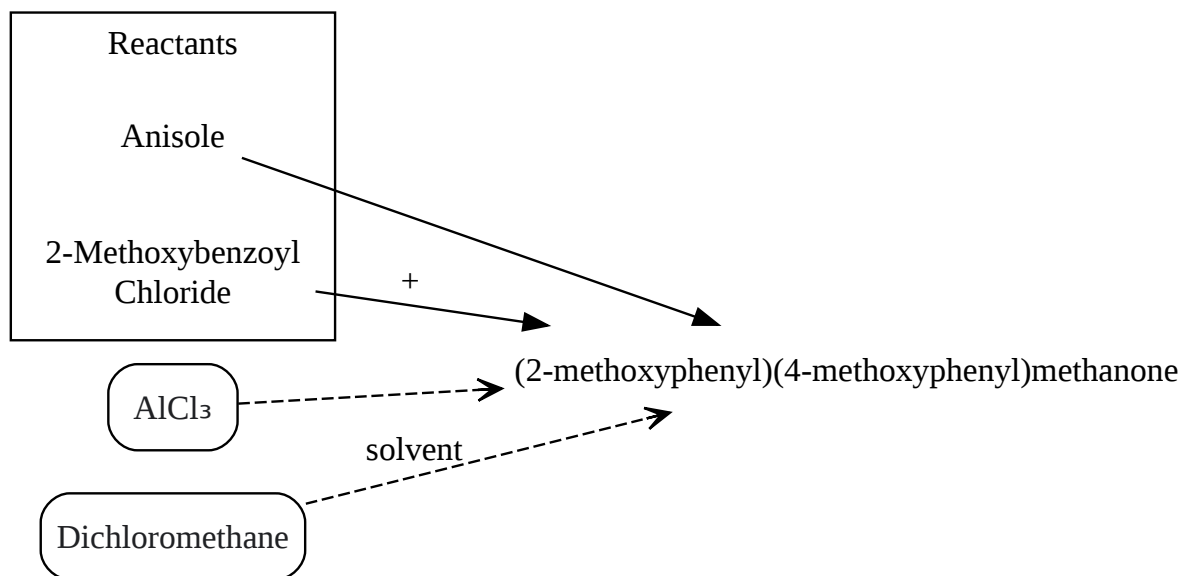
Property	Value	Reference
IUPAC Name	(2-methoxyphenyl)(4-methoxyphenyl)methanone	PubChemLite
Synonyms	2,4'-Dimethoxybenzophenone	
Molecular Formula	C ₁₅ H ₁₄ O ₃	PubChemLite
Molecular Weight	242.27 g/mol	
CAS Number	5449-69-4	
Appearance	White to off-white solid	[1]
Melting Point	141-146 °C	[1]
Boiling Point	391.3 °C at 760 mmHg	[1]
Solubility	Insoluble in water, soluble in ethanol.	[2]
InChI	InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3	PubChemLite
InChIKey	QWWJLMQOKZOTNX-UHFFFAOYSA-N	PubChemLite
SMILES	COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC	PubChemLite

Synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone

The primary synthetic route to (2-methoxyphenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring.

Reaction Scheme

The synthesis is typically achieved through the reaction of anisole (methoxybenzene) with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).



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Caption: Friedel-Crafts acylation for the synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone based on standard Friedel-Crafts acylation procedures.[3][4]

Materials:

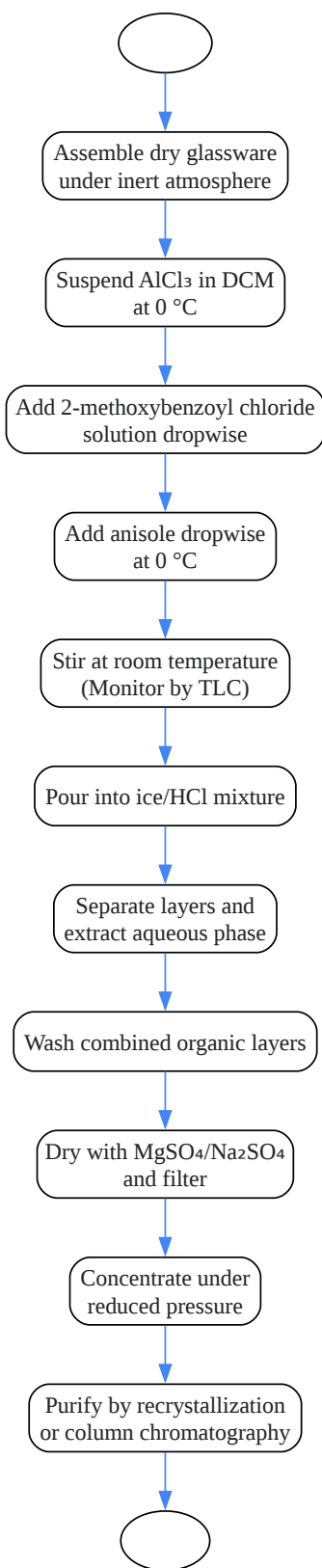
- Anisole
- 2-Methoxybenzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous

- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- **Apparatus Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
- **Catalyst Suspension:** In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Slowly add 2-methoxybenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.
- **Addition of Anisole:** After the addition of the acyl chloride is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford pure (2-methoxyphenyl)(4-methoxyphenyl)methanone.



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Caption: Experimental workflow for the synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone.

Spectroscopic Data for Characterization

The structural identity and purity of synthesized (2-methoxyphenyl)(4-methoxyphenyl)methanone can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Chemical Shift (ppm)
~ 7.8 (d, 2H)	~ 195 (C=O)
~ 7.4-7.5 (m, 2H)	~ 164 (Ar-C)
~ 7.0-7.1 (m, 3H)	~ 157 (Ar-C)
~ 6.9 (d, 2H)	~ 133 (Ar-CH)
~ 3.9 (s, 3H, -OCH ₃)	~ 132 (Ar-CH)
~ 3.8 (s, 3H, -OCH ₃)	~ 130 (Ar-C)
~ 129 (Ar-CH)	
~ 121 (Ar-CH)	
~ 114 (Ar-CH)	
~ 112 (Ar-CH)	
~ 56 (-OCH ₃)	
~ 55 (-OCH ₃)	

Note: Predicted data is based on computational models and analysis of similar structures. Experimental verification is required.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~ 3000-2850	C-H stretching (aromatic and methyl)
~ 1650	C=O stretching (ketone)
~ 1600, 1500	C=C stretching (aromatic)
~ 1250, 1030	C-O stretching (ether)

Mass Spectrometry (MS)

m/z	Assignment
242	[M] ⁺
211	[M - OCH ₃] ⁺
135	[C ₆ H ₄ OCH ₃ CO] ⁺ or [C ₆ H ₅ COC ₆ H ₄] ⁺
107	[C ₆ H ₄ OCH ₃] ⁺
77	[C ₆ H ₅] ⁺

Potential Applications in Drug Development and Research

Benzophenone derivatives are a well-established class of compounds with a wide range of biological activities.^[5] While specific research on the biological effects of (2-methoxyphenyl)(4-methoxyphenyl)methanone is limited, its structural motifs suggest potential for investigation in several therapeutic areas.

Anti-inflammatory and Anticancer Research

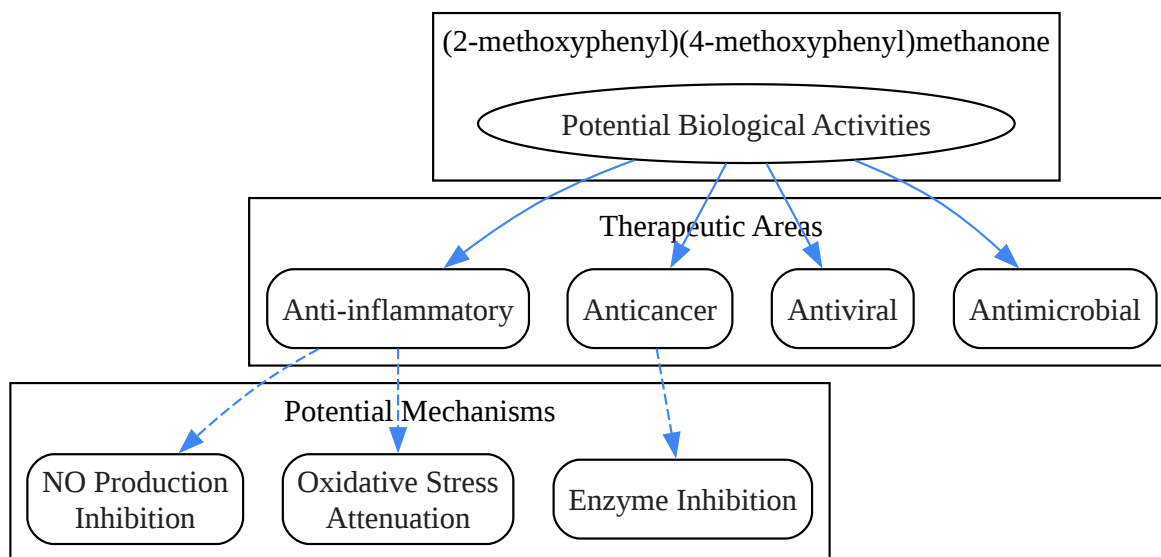
Many benzophenone analogues have demonstrated significant anti-inflammatory and anticancer properties.^[5] The methoxy substitution pattern on the phenyl rings can influence the molecule's interaction with biological targets. For instance, some dimethoxybenzophenone derivatives conjugated with other moieties have shown antileukemic activities.^[5]

Antiviral and Antimicrobial Studies

Certain hydroxylated and methoxylated benzophenones have exhibited moderate inhibitory activity against viruses such as Herpes Simplex Virus Type-1 (HSV-1).[5] Phenolic compounds, in general, are known for their antimicrobial properties, and methoxy-substituted benzophenones could be explored for similar activities.

Signaling Pathway Modulation

Given the role of benzophenone derivatives in modulating various signaling pathways, (2-methoxyphenyl)(4-methoxyphenyl)methanone could be a candidate for screening in assays related to key cellular processes. For example, some benzophenone derivatives have been shown to inhibit nitric oxide (NO) production and attenuate oxidative stress.[6]



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Caption: Potential research avenues for (2-methoxyphenyl)(4-methoxyphenyl)methanone.

In conclusion, (2-methoxyphenyl)(4-methoxyphenyl)methanone is a readily synthesizable benzophenone derivative. While its specific biological activities are not extensively documented, its structural similarity to other bioactive benzophenones makes it a promising

candidate for further investigation in medicinal chemistry and drug discovery programs. This guide provides the foundational chemical knowledge and synthetic protocols to facilitate such research endeavors.

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